molecular formula C11H14OS B8381786 4-Isopropylthiophenyloxirane

4-Isopropylthiophenyloxirane

Cat. No.: B8381786
M. Wt: 194.30 g/mol
InChI Key: BBEXLSWTISEHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylthiophenyloxirane is an organic compound with the molecular formula C11H14OS . This molecule features an oxirane (epoxide) ring and an isopropylthiophenyl group, a structure that suggests potential utility as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of the oxirane ring makes it a valuable electrophile for ring-opening reactions, allowing researchers to synthesize a variety of more complex molecules, such as beta-hydroxy sulfides and other functionalized derivatives. Researchers are investigating the properties of this and related compounds to develop new chemical entities, particularly in the field of drug design where the introduction of specific functional groups can significantly alter a compound's lipophilicity, solubility, and metabolic stability . As a building block, it can be used in the exploration of structure-activity relationships (SAR) for various therapeutic targets. This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)oxirane

InChI

InChI=1S/C11H14OS/c1-8(2)13-10-5-3-9(4-6-10)11-7-12-11/h3-6,8,11H,7H2,1-2H3

InChI Key

BBEXLSWTISEHRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C2CO2

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 4 Isopropylthiophenyloxirane

Epoxide Ring-Opening Reactions of 4-Isopropylthiophenyloxirane

The high ring strain of the oxirane moiety makes it an excellent electrophile, readily attacked by nucleophiles or susceptible to acid-catalyzed activation. jsynthchem.comcymitquimica.com These reactions typically proceed via an S\textsubscript{N}2 mechanism, resulting in the opening of the three-membered ring to yield functionalized alcohol products.

Under neutral or basic conditions, the ring-opening of epoxides is predominantly governed by a direct S\textsubscript{N}2 attack of a nucleophile. masterorganicchemistry.com For an unsymmetrical epoxide like this compound, the nucleophile generally attacks the less sterically hindered carbon atom. The 4-isopropylthiophenyl group, while electronically influencing the ring, also presents considerable steric bulk at the benzylic carbon, further favoring attack at the terminal carbon.

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are valuable intermediates in medicinal chemistry. researchgate.netrsc.org The reaction of this compound with a primary amine like methylamine (B109427) is expected to proceed via a standard S\textsubscript{N}2 mechanism. The amine nucleophile attacks the terminal, less-hindered carbon of the oxirane ring. This backside attack leads to the inversion of stereochemistry at the site of attack and results in the formation of a β-amino alcohol. The reaction is typically carried out in a protic solvent, which facilitates the final protonation of the resulting alkoxide. Lewis acid catalysis, for instance with Lanthanide (III) triflates, can be employed to enhance the reaction rate and control regioselectivity, even with highly basic amine nucleophiles. frontiersin.org

Table 1: Predicted Products in the Aminolysis of this compound with Methylamine

ReactantNucleophileExpected Major ProductReaction Type
This compoundMethylamine (CH₃NH₂)1-(4-(isopropylthio)phenyl)-2-(methylamino)ethanolS\textsubscript{N}2 Ring-Opening

Hydrazine (B178648) and its derivatives are potent nucleophiles that can react with epoxides in several ways. In the context of α,β-epoxy ketones, hydrazine can lead to the formation of allylic alcohols via the Wharton reaction or yield hydroxypyrazolines. wikipedia.orgresearchgate.net For a simple aryl epoxide like this compound, direct nucleophilic ring-opening is the more probable pathway. Hydrazine hydrate (B1144303) can attack the terminal carbon of the epoxide to yield a β-hydrazinyl alcohol. This reaction is a key step in various synthetic sequences and can be influenced by reaction conditions such as temperature and solvent. wikipedia.org Some studies have shown that epoxides can be reduced by reagents like hydrazine, leading to the formation of alcohols. researchgate.net

Grignard reagents (RMgX) are powerful carbon-based nucleophiles that readily open epoxide rings to form new carbon-carbon bonds, yielding alcohols after an acidic workup. wikipedia.orgchemistrysteps.com The reaction with unsymmetrical epoxides like this compound is highly regioselective. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the less sterically hindered carbon atom of the epoxide ring in an S\textsubscript{N}2 fashion. masterorganicchemistry.com This results in the formation of a primary or secondary alcohol, depending on the structure of the Grignard reagent. The presence of Lewis acids, such as titanium(IV) isopropoxide, can sometimes alter the regioselectivity of the addition to phenyloxirane derivatives. researchgate.net

Table 2: Regioselectivity of Grignard Reagent Addition to this compound

Grignard Reagent (R-MgX)Site of AttackProduct Type (after workup)
Methylmagnesium bromideTerminal carbonSecondary alcohol
Phenylmagnesium bromideTerminal carbonSecondary alcohol

Heterocyclic compounds containing nitrogen, such as 1,2,4-triazole, can also serve as effective nucleophiles for epoxide ring-opening. scirp.org The reaction is particularly significant in the synthesis of antifungal agents like fluconazole (B54011) and itraconazole, where a triazole moiety is attached to a side chain derived from an epoxide. mdpi.com The nitrogen atom of the triazole ring attacks the epoxide, typically at the less hindered carbon, leading to the formation of an N-substituted β-hydroxy amine derivative. This reaction often requires heating or catalytic activation to proceed efficiently. mdpi.com The resulting products are key intermediates in the development of various pharmaceuticals.

Under acidic conditions, the mechanism of epoxide ring-opening is more complex. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group and activates the ring toward nucleophilic attack. jsynthchem.com For an unsymmetrical epoxide like this compound, the regioselectivity of the subsequent nucleophilic attack depends on the stability of the potential carbocation-like transition state.

The presence of the phenyl ring allows for the stabilization of a positive charge at the benzylic carbon through resonance. Therefore, in acid-catalyzed ring-opening, the nucleophile preferentially attacks the more substituted benzylic carbon. This pathway has significant S\textsubscript{N}1 character, although it often proceeds with inversion of configuration, suggesting a mechanism that is borderline between S\textsubscript{N}1 and S\textsubscript{N}2. jsynthchem.com The reaction of this compound with an alcohol like methanol (B129727) in the presence of an acid catalyst would, therefore, be expected to yield a product where the methoxy (B1213986) group is attached to the benzylic carbon.

Table 3: Regioselectivity in Acid-Catalyzed vs. Base-Catalyzed Ring-Opening

ConditionNucleophileSite of AttackMechanism Character
Basic/NeutralStrong (e.g., CH₃O⁻)Terminal CarbonS\textsubscript{N}2
AcidicWeak (e.g., CH₃OH)Benzylic CarbonBorderline S\textsubscript{N}1/S\textsubscript{N}2

Acid-Catalyzed Ring-Opening Mechanisms

Regioselectivity and Stereochemical Considerations

The ring-opening of an unsymmetrical epoxide like this compound can yield two different regioisomers, depending on the reaction conditions. d-nb.info The outcome is governed by the prevailing reaction mechanism, which can be either SN1-like or SN2-like. libretexts.orgfiveable.me

Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.com The reaction then proceeds via a mechanism with significant SN1 character. fiveable.melibretexts.org Positive charge begins to build in the transition state on the more substituted carbon atom, which can be stabilized by the adjacent thiophene (B33073) ring. Consequently, the nucleophile preferentially attacks the more substituted (benzylic-like) carbon atom of the epoxide ring. fiveable.memasterorganicchemistry.com This type of reaction is generally referred to as following Markovnikov's rule. masterorganicchemistry.com The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. fiveable.me

Under basic conditions , the reaction follows a concerted SN2 mechanism. libretexts.orglibretexts.org A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. testbook.com Due to steric hindrance from the bulky thiophene group, the nucleophile will preferentially attack the less substituted, terminal carbon atom of the oxirane ring. fiveable.melibretexts.org This regioselectivity is often termed "anti-Markovnikov." masterorganicchemistry.com The reaction results in an inversion of configuration at the carbon center that is attacked. fiveable.me

Table 1: Regioselectivity in the Ring-Opening of this compound
ConditionMechanismSite of Nucleophilic AttackRegioselectivity
Acid-Catalyzed (e.g., H3O+)SN1-likeMore substituted carbon (adjacent to thiophene ring)Markovnikov
Base-Catalyzed (e.g., RO-)SN2Less substituted carbon (terminal CH2)Anti-Markovnikov
Lewis Acid Catalysis in Cyclic Ether Cleavage

Lewis acids are effective catalysts for the ring-opening of epoxides. rsc.org A Lewis acid, such as aluminum triflate (Al(OTf)₃) or boron trifluoride (BF₃), coordinates with the lone pair of electrons on the epoxide oxygen. rsc.orgnih.gov This coordination polarizes the C-O bonds and makes the oxygen a better leaving group, thereby activating the epoxide for nucleophilic attack. snnu.edu.cn

The mechanism is often a hybrid between SN1 and SN2 pathways. libretexts.org The coordination of the Lewis acid facilitates the breaking of the C-O bond at the more substituted carbon, leading to a transition state with significant carbocationic character. libretexts.orgsnnu.edu.cn As a result, the nucleophile typically attacks the more substituted carbon, similar to the outcome under Brønsted acid catalysis. masterorganicchemistry.comresearchgate.net The catalytic activity can be influenced by the choice of Lewis acid and the solvent system. nih.govresearchgate.net

Base-Catalyzed Ring-Opening Mechanisms

In the presence of a strong base or nucleophile (e.g., alkoxides, hydroxides, amines, Grignard reagents), this compound undergoes ring-opening via a classic SN2 mechanism. libretexts.orglibretexts.orgpressbooks.pub Unlike acid-catalyzed reactions, the epoxide ring is not protonated first. testbook.com Instead, the potent nucleophile directly attacks an electrophilic carbon of the ring. libretexts.org

The significant ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group. libretexts.orgtestbook.com The nucleophilic attack occurs at the sterically least hindered carbon atom—the terminal CH₂ group—to minimize steric repulsion in the transition state. libretexts.orgpressbooks.pub This reaction is highly regioselective and results in the formation of a single primary alcohol product (after protonation of the resulting alkoxide). libretexts.org

Intramolecular Ring-Opening Processes

Intramolecular ring-opening of an epoxide can occur if a nucleophilic center is present within the same molecule and is positioned to allow for a favorable cyclization pathway (e.g., forming a 5- or 6-membered ring). rsc.orgnih.gov For this compound itself, this process is not inherent. However, if the thiophene ring were modified to include a substituent bearing a nucleophilic group (such as a hydroxyl or amino group), an intramolecular reaction could be induced.

Such a process would involve the internal nucleophile attacking the epoxide ring. The regioselectivity of this intramolecular attack would be governed by Baldwin's rules for ring closure and the electronic conditions (acidic or basic catalysis) influencing the epoxide's reactivity. beilstein-journals.org

Oxidative Ring Opening

Beyond nucleophilic additions, epoxide rings can be opened through oxidative processes. These reactions often proceed via radical mechanisms and can lead to cleavage of the carbon-carbon bond of the epoxide or oxidation of the adjacent carbon atoms. nih.govnih.gov For instance, certain metal catalysts in the presence of an oxidant can initiate the oxidative fragmentation of cyclic ethers. nih.gov The reaction of this compound under such conditions could potentially yield aldehydes, ketones, or carboxylic acids, depending on the specific reagents and reaction pathway. Another possibility is the oxidative ring-opening/cyclization, where a radical is generated and subsequently reacts with another part of the molecule, such as the thiophene ring. nih.gov

Reactivity of the Thiophene Moiety in this compound

The thiophene ring in this compound is an aromatic heterocycle that can undergo electrophilic aromatic substitution. organicchemistrytutor.com The reactivity and orientation of substitution are influenced by the existing substituents: the isopropylthio group and the oxiranylmethyl group.

Electrophilic Aromatic Substitution Patterns in Substituted Thiophenes

In thiophene, the α-positions (C2 and C5) are significantly more reactive towards electrophiles than the β-positions (C3 and C4). organicchemistrytutor.com The isopropylthio group (-S-iPr) at the C4 position is an activating group (through resonance) and an ortho-, para-director. In the context of the thiophene ring, this directs incoming electrophiles to the adjacent C3 and C5 positions.

Considering the inherent reactivity of thiophene positions and the directing effect of the C4-substituent, electrophilic attack is most likely to occur at the C5 position, which is an activated α-position. The C3 position is also activated but is a less reactive β-position. The C2 position is an α-position but is further away and less influenced by the C4-substituent. Therefore, electrophilic substitution on the thiophene ring of this compound is expected to yield the C5-substituted product as the major isomer. mnstate.eduhu.edu.jo

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsMajor Product
NitrationHNO3/H2SO45-Nitro-4-isopropylthiophenyloxirane
HalogenationBr2/FeBr35-Bromo-4-isopropylthiophenyloxirane
Friedel-Crafts AcylationRCOCl/AlCl35-Acyl-4-isopropylthiophenyloxirane
SulfonationSO3/H2SO45-Sulfo-4-isopropylthiophenyloxirane

Regiochemical Directing Effects of Substituents

The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical aspect of their chemistry. In the case of this compound, the para-substituted isopropylthio group significantly influences which of the two carbon atoms of the oxirane ring is preferentially attacked by a nucleophile.

In the context of epoxide ring-opening, the substituent's electronic effect influences the stability of the transition state. Under acidic conditions, the epoxide oxygen is first protonated, leading to a species with partial positive charge development on the benzylic carbon. An electron-donating group at the para position can stabilize this partial positive charge through resonance, thus favoring nucleophilic attack at the more substituted (benzylic) carbon. jsynthchem.comlibretexts.org Conversely, under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where steric hindrance is the dominant factor, and the nucleophile attacks the less substituted carbon atom. jsynthchem.comlibretexts.org

For this compound, the electron-donating nature of the isopropylthio group would be expected to stabilize a developing positive charge at the benzylic carbon in acid-catalyzed ring-opening reactions. This would lead to the preferential formation of the product where the nucleophile has attacked the benzylic carbon.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

Reaction Condition Dominant Mechanism Predicted Site of Nucleophilic Attack Rationale
Acidic (e.g., H2O/H+)SN1-likeBenzylic CarbonStabilization of the partial positive charge at the benzylic position by the electron-donating isopropylthio group. jsynthchem.comlibretexts.org
Basic/Neutral (e.g., RO-/ROH)SN2Terminal CarbonSteric hindrance at the more substituted benzylic carbon favors attack at the less hindered terminal carbon. jsynthchem.comlibretexts.org

Fundamental Mechanistic Principles in Reactions of this compound

The reactions of this compound are governed by a set of fundamental mechanistic principles common in organic chemistry.

Proton Transfer Processes

Proton transfer is a frequent initial step in many reactions of epoxides, particularly in acidic media. rsc.orgchemguide.co.uk In the case of this compound, the oxygen atom of the oxirane ring, with its lone pairs of electrons, can act as a Brønsted-Lowry base and accept a proton from an acid catalyst. nih.gov This protonation event is crucial as it converts the poor leaving group (an alkoxide) into a good leaving group (a hydroxyl group), thereby activating the epoxide for nucleophilic attack. libretexts.org The protonated epoxide is significantly more electrophilic and susceptible to ring-opening. libretexts.org The efficiency of this proton transfer can be influenced by the solvent and the nature of the acid used. rsc.org

Dissociation Phenomena

In the context of chemical reactions, dissociation refers to the cleavage of a chemical bond. chemistrysteps.com For this compound, the most relevant dissociation is the breaking of the carbon-oxygen bonds of the epoxide ring during the ring-opening process. In a purely SN1-type mechanism, which is a limiting case, the C-O bond to the more substituted carbon would fully dissociate to form a distinct carbocation intermediate. libretexts.org However, for epoxides, a fully formed carbocation is not always generated; instead, the reaction often proceeds through a transition state with significant carbocationic character. libretexts.org The stability of this potential carbocation intermediate is a key factor in determining the reaction pathway and regioselectivity.

Nucleophilic Attack Principles

Nucleophilic attack is the central event in the majority of reactions involving this compound. magtech.com.cn A nucleophile, an electron-rich species, attacks one of the electrophilic carbon atoms of the oxirane ring. libretexts.org The direction of this attack is dictated by both electronic and steric factors. As discussed under regioselectivity, in acid-catalyzed reactions, the attack is electronically controlled and occurs at the more substituted carbon due to the stabilization of the developing positive charge by the phenyl and isopropylthio groups. jsynthchem.comlibretexts.org In base-catalyzed or neutral conditions, the attack is sterically controlled and occurs at the less hindered carbon atom. jsynthchem.comlibretexts.org The strength of the nucleophile also plays a role; stronger nucleophiles are more likely to react under neutral or basic conditions. jsynthchem.com

Molecular Rearrangements

Epoxides and their derivatives can undergo various molecular rearrangements, often catalyzed by acids. sigmaaldrich.comwiley-vch.de For instance, the treatment of some epoxides with Lewis acids can lead to the formation of carbonyl compounds through a process known as the Meinwald rearrangement. rsc.org This involves a 1,2-hydride or 1,2-alkyl/aryl shift. In the case of this compound, under certain acidic conditions, it is conceivable that a rearrangement could occur, potentially leading to the corresponding aldehyde or ketone. The migratory aptitude of the groups attached to the epoxide ring would influence the outcome of such a rearrangement.

Bond Fission Types (Homolytic vs. Heterolytic) in Relevant Transformations

The cleavage of chemical bonds can occur in two primary ways: homolytically or heterolytically. chemistrysteps.com

Heterolytic cleavage is the dominant process in the typical ionic reactions of this compound. In this type of cleavage, one atom retains both electrons from the bond, resulting in the formation of ions. chemistrysteps.com The ring-opening of the epoxide under both acidic and basic conditions involves the heterolytic cleavage of a carbon-oxygen bond, where the more electronegative oxygen atom takes the pair of electrons, leading to an alkoxide or hydroxyl group and a carbocationic center that is attacked by the nucleophile.

Homolytic cleavage , where the bonding electrons are split evenly between the two atoms to form radicals, is less common for epoxides but can be induced under specific conditions, such as with certain transition metal catalysts or under photolytic or pyrolytic conditions. youtube.com For this compound, such radical reactions would lead to different product profiles compared to the more common ionic pathways.

Advanced Transformations and Derivatization Strategies for 4 Isopropylthiophenyloxirane

Functional Group Interconversions on the Oxirane Moiety

The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, serving as a gateway for numerous functional group interconversions. These reactions typically proceed via a ring-opening mechanism, which can be catalyzed by either acid or base. chadsprep.com The regioselectivity of the attack depends on the reaction conditions.

Under basic or neutral conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. pressbooks.publibretexts.org For 4-Isopropylthiophenyloxirane, this would be the terminal carbon of the oxirane ring. Conversely, under acidic conditions, the reaction pathway is more complex, having characteristics of both SN1 and SN2 reactions. pressbooks.publibretexts.org The epoxide oxygen is first protonated, and the nucleophile then attacks the carbon atom that can best stabilize a partial positive charge, which is often the more substituted carbon. pressbooks.pub This process results in the formation of β-substituted alcohols.

The thiolysis of epoxides is a common route to synthesize β-hydroxy sulfides, which are important intermediates in the synthesis of bioactive compounds. researchgate.net The ring-opening of epoxides with various nucleophiles, including water, alcohols, and amines, provides access to a diverse range of vicinal diols and amino alcohols. pressbooks.publibretexts.orgyoutube.com

Below is a table summarizing potential ring-opening reactions for this compound.

NucleophileCatalyst/ConditionsProduct StructureProduct Class
H₂OH⁺ or OH⁻1,2-Diol
R-OH (Alcohol)H⁺ or Baseβ-Alkoxy Alcohol
R-SH (Thiol)Baseβ-Hydroxy Thioether
NH₃ (Ammonia)H⁺ or Baseβ-Amino Alcohol
R-NH₂ (Primary Amine)H⁺ or Baseβ-(Alkylamino) Alcohol
R-MgBr (Grignard)Ether (e.g., Et₂O)Alcohol

Table 1: Representative Functional Group Interconversions via Oxirane Ring-Opening.

Chemical Modifications of the Isopropylthiophen-4-yl Group

The isopropylthiophen-4-yl moiety offers additional sites for chemical modification, allowing for the synthesis of a wider array of derivatives while potentially preserving the oxirane ring. Key transformations include modifications to the thioether linkage and electrophilic substitution on the aromatic ring.

The sulfur atom of the thioether is susceptible to oxidation. Treatment with a mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), can convert the thioether into a sulfoxide (B87167). acs.org Further oxidation with a stronger agent or excess m-CPBA can yield the corresponding sulfone. acs.org These transformations alter the electronic properties and steric profile of the molecule.

The aromatic ring itself can undergo electrophilic aromatic substitution. The thioether and isopropyl groups are both electron-donating and thus activate the ring towards substitution, directing incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the isopropyl group, substitution would be directed to the positions ortho to the thioether.

The following table outlines potential modifications to this part of the molecule.

Reaction TypeReagent(s)Resulting Functional Group
Thioether Oxidationm-CPBA (1 equiv.)Sulfoxide
Thioether Oxidationm-CPBA (>2 equiv.)Sulfone
NitrationHNO₃, H₂SO₄Nitro Group (on aromatic ring)
HalogenationBr₂, FeBr₃Bromo Group (on aromatic ring)
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl Group (on aromatic ring)

Table 2: Potential Modifications of the Isopropylthiophen-4-yl Group.

Cascade and Domino Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. numberanalytics.comnumberanalytics.comnih.gov This approach enhances synthetic efficiency by reducing the number of steps, saving time, reagents, and solvents, and minimizing waste. unesp.br These reactions can be initiated by various mechanisms, including ionic, radical, or pericyclic events. numberanalytics.com

This compound is a suitable candidate for initiating a cascade sequence. The ring-opening of the epoxide can generate a nucleophilic or electrophilic intermediate that triggers subsequent intramolecular reactions. For instance, an initial base-catalyzed ring-opening with a nucleophile containing an additional functional group could be followed by an intramolecular cyclization. A hypothetical example would involve reacting the epoxide with an amino-thiol. The initial ring-opening by the amine would generate a β-amino alcohol, which could then undergo an intramolecular cyclization via the thiol group attacking the aromatic ring, potentially leading to the formation of a complex heterocyclic scaffold in a single synthetic operation. The design of such reactions is a key area of modern organic synthesis, enabling the rapid construction of complex molecules. researchgate.net

Photochemical and Electrocatalytic Transformations involving Related Compounds

Recent advancements in organic synthesis have seen the rise of photochemical and electrocatalytic methods to drive chemical transformations. These techniques often involve single-electron transfer (SET) processes to generate highly reactive radical intermediates. pkusz.edu.cn

While specific studies on this compound may be limited, the principles can be applied to related aromatic epoxides. For example, in a photoredox catalytic cycle, a photosensitizer absorbs light and transfers an electron to or from the substrate, generating a radical ion. This intermediate can then undergo a variety of transformations. An oxidative photoredox cascade could involve the formation of a radical cation on the thiophenyl ring of a related compound, which could trigger a sequence of cyclizations or additions. pkusz.edu.cn Similarly, electrochemically mediated radical cascades offer a powerful, reagent-free method to initiate such reactions, providing a scalable and sustainable alternative to traditional chemical reagents. pkusz.edu.cn These strategies open up new pathways for constructing complex molecular architectures from simple epoxide precursors.

Green Chemistry Approaches in Transformations

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key strategies include the use of safer solvents, reducing waste, and improving energy efficiency. researchgate.net Several of these principles can be applied to the transformations of this compound.

One of the most significant green approaches for the thiolysis of epoxides is the use of water as a reaction medium, which avoids the need for volatile organic solvents. researchgate.net Reactions can also be performed under solvent-free conditions, further reducing environmental impact. researchgate.net The development of chemoenzymatic and photoenzymatic cascade reactions represents another frontier in sustainable synthesis. unesp.br These processes combine the high selectivity of enzymes with the efficiency of cascade reactions, often proceeding under mild, aqueous conditions. unesp.br For instance, an epoxide hydrolase could be used for the enantioselective ring-opening of this compound, followed by other enzymatic or chemical steps in a one-pot setup, exemplifying a highly efficient and sustainable synthetic route.

Spectroscopic Methods for Mechanistic Elucidation and Reaction Monitoring of 4 Isopropylthiophenyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is an indispensable tool for the structural characterization of 4-Isopropylthiophenyloxirane and for tracking its chemical transformations. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity of atoms and the three-dimensional structure of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group, the aromatic ring, and the oxirane ring.

Isopropyl Group: A doublet for the six equivalent methyl protons and a septet for the methine proton are characteristic of the isopropyl moiety. The chemical shift of the methine proton would be further downfield due to the deshielding effect of the adjacent sulfur atom.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will likely appear as two doublets, characteristic of an AA'BB' spin system. The proximity to the sulfur atom will influence their chemical shifts.

Oxirane Ring: The three protons of the oxirane ring are diastereotopic and will present as a complex multiplet, likely in the range of 2.5-4.0 ppm. Their distinct chemical shifts and coupling constants are crucial for determining the stereochemistry of the epoxide.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Isopropyl Group: Two distinct signals are expected: one for the two equivalent methyl carbons and one for the methine carbon.

Aromatic Ring: Four signals are anticipated for the aromatic carbons due to the para-substitution. The carbon atom directly bonded to the sulfur (ipso-carbon) will have a characteristic chemical shift.

Oxirane Ring: The two carbons of the oxirane ring will show signals in the aliphatic region, typically between 40 and 60 ppm.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Isopropyl CH₃ ~1.2 Doublet
Isopropyl CH ~3.0 Septet
Aromatic CH ~7.2-7.4 Two Doublets
Oxirane CH₂ ~2.7-3.2 Multiplet
Oxirane CH ~3.8 Multiplet

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (ppm)
Isopropyl CH₃ ~23
Isopropyl CH ~34
Aromatic C (ipso-S) ~130-135
Aromatic CH ~125-130
Aromatic C (ipso-oxirane) ~135-140
Oxirane CH₂ ~47

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the isopropyl methine proton and the methyl protons. It would also confirm the connectivity within the oxirane ring by showing cross-peaks between the geminal and vicinal protons of the epoxide.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signals for the oxirane protons in the ¹H NMR spectrum would correlate with the oxirane carbon signals in the ¹³C NMR spectrum.

The choice of solvent can significantly influence the chemical shifts in NMR spectra. Aromatic solvents like benzene-d₆ can induce noticeable shifts (Aromatic Solvent Induced Shifts, ASIS) due to their magnetic anisotropy. For this compound, using an aromatic solvent could help to resolve overlapping signals in the ¹H NMR spectrum, particularly in the aromatic and oxirane regions. The interaction of the solvent with the solute can provide additional structural information. For instance, the redox properties of thioethers, and thus their electronic environment, are known to be influenced by the solvent, which can be observed as changes in chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the different functional groups.

C-H Stretching: Aliphatic C-H stretching from the isopropyl and oxirane groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Oxirane Ring Vibrations: The characteristic ring-breathing vibrations of the epoxide ring would likely appear in the fingerprint region, around 1250 cm⁻¹ (asymmetric) and 950-810 cm⁻¹ (symmetric).

C-S Stretching: The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. Due to the presence of the polarizable aromatic ring and sulfur atom, this compound is expected to be a good Raman scatterer. The symmetric vibrations of the aromatic ring and the C-S bond, which might be weak in the IR spectrum, would likely show strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Signal
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 3000-2850 Medium
Aromatic C=C Stretch 1600-1450 Strong
Oxirane Ring Breathing 1250, 950-810 Medium
C-S Stretch 700-600 Strong

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which is crucial for identifying reaction intermediates and products.

The choice of ionization mode significantly affects the fragmentation of the molecule.

Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation. The molecular ion peak ([M]⁺) might be observed, but its intensity could be low. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom or the oxirane ring.

Loss of the Isopropyl Group: Fragmentation leading to the loss of a propyl radical or propene.

Cleavage of the Oxirane Ring: Ring-opening and subsequent fragmentation to produce characteristic ions.

Formation of a Thiophenium Ion: Rearrangement and fragmentation leading to a stable thiophenium ion.

Chemical Ionization (CI): This is a softer ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺) and less fragmentation than EI. This is useful for confirming the molecular weight of the compound and any reaction products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state nih.gov. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—the parts of a molecule responsible for its color nih.gov.

In this compound, the primary chromophore is the substituted thiophene (B33073) ring. The electronic spectrum of thiophene and its derivatives is characterized by intense absorption bands in the UV region nii.ac.jp. These absorptions are attributed to π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital nii.ac.jp. The substitution on the thiophene ring, in this case, the isopropylthio and oxirane groups, can influence the position and intensity of these absorption bands.

The presence of the sulfur atom in the thiophene ring, with its lone pairs of electrons, can also lead to n → π* transitions, although these are typically weaker than π → π* transitions. The isopropyl group, being an alkyl group, generally has a minor electronic effect on the main absorption bands of the thiophene ring. The oxirane (epoxide) ring itself does not have significant absorption in the near-UV or visible range wikipedia.orgmasterorganicchemistry.com. However, its electronic interaction with the thiophene ring system could cause slight shifts in the absorption maxima (λmax) compared to unsubstituted thiophene.

The UV-Vis spectrum of a substituted thiophene derivative is influenced by the nature and position of the substituents nii.ac.jp. For this compound, the electronic transitions would be primarily associated with the aromatic thiophene system. A hypothetical UV-Vis spectrum would be expected to show strong absorption bands in the UV region, characteristic of substituted thiophenes.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionChromophore
π → ππ bonding to π antibonding~230-280 nmThiophene ring
n → πnon-bonding (Sulfur) to π antibondingLonger wavelength, lower intensityThiophene ring

Note: The exact λmax and molar absorptivity (ε) values would require experimental measurement.

Application of Multivariate Spectroscopic Methods for Complex Systems

In the study of complex chemical systems, such as the synthesis or reaction of this compound, a large amount of data can be generated from spectroscopic monitoring. Multivariate analysis methods are essential for extracting meaningful information from this data nih.gov. These chemometric techniques can help in understanding reaction kinetics, identifying intermediates, and ensuring process control nih.gov.

Principal Component Analysis (PCA) is a powerful statistical tool used for dimensionality reduction and pattern recognition in large datasets europeanpharmaceuticalreview.com. In the context of reaction monitoring of this compound using a technique like in-line FTIR or Raman spectroscopy, PCA can be employed to analyze the evolving spectral data over time nih.goveuropeanpharmaceuticalreview.com.

The fundamental principle of PCA is to transform a set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs) europeanpharmaceuticalreview.com. The first principal component (PC1) accounts for the largest possible variance in the data, and each subsequent component accounts for the next largest variance, under the constraint that it is orthogonal to the preceding components.

For a reaction involving this compound, a series of spectra would be collected at different time points. This dataset, forming a matrix of absorbance (or intensity) at various wavenumbers versus time, can be analyzed using PCA. The resulting scores and loadings plots provide valuable information:

Scores Plot: This plot shows the relationship between the samples (in this case, the spectra at different reaction times). A trajectory on the scores plot can visualize the progression of the reaction from reactants to products.

Loadings Plot: This plot reveals the contribution of the original variables (wavenumbers) to each principal component. Peaks in the loadings plot indicate the spectral features that change most significantly during the reaction, helping to identify the consumption of reactants and the formation of products.

Table 2: Application of PCA in Reaction Monitoring of this compound

PCA ComponentInterpretation in Reaction Monitoring
Scores (t) Represents the time evolution of the reaction. Each point corresponds to a spectrum at a specific time.
Loadings (p) Indicates which spectral features (e.g., specific vibrational bands) are changing during the reaction.
Principal Components (PCs) Linear combinations of the original spectral variables that describe the major sources of variation in the data.

By applying PCA to the spectroscopic data from a reaction of this compound, one could distinguish between different reaction phases, detect the presence of intermediates if they accumulate to a sufficient concentration, and identify the reaction endpoint.

Partial Least Squares (PLS) regression is a multivariate statistical method that relates a set of predictor variables (X) to a set of response variables (Y) utdallas.eduucla.edu. It is particularly useful in chemometrics for building calibration models where the predictor variables are highly collinear, such as in spectroscopic data ucla.edunih.gov.

In the context of this compound, PLS can be used for quantitative analysis during a reaction. For instance, if the concentration of this compound and its reaction products are measured at various time points using a reference analytical method (e.g., HPLC), a PLS model can be built to predict these concentrations directly from the spectroscopic data (e.g., UV-Vis or IR spectra).

The PLS algorithm extracts a set of latent variables (similar to principal components) from the predictor matrix (X, the spectra) that are most relevant for predicting the response matrix (Y, the concentrations) utdallas.edu. This makes PLS more robust than multiple linear regression when dealing with a large number of highly correlated predictors.

Table 3: PLS Model for Quantitative Monitoring of a Reaction of this compound

PLS Model ComponentDescription
X-matrix (Predictors) Spectroscopic data (e.g., absorbance values at different wavelengths) collected over the course of the reaction.
Y-matrix (Responses) Concentrations of reactants, intermediates, and products at corresponding time points, measured by a reference method.
Latent Variables Orthogonal factors that model the covariance between the spectral data and the concentration data.
Regression Coefficients Define the relationship between the spectra and the concentrations, allowing for the prediction of concentrations from new spectral data.

A well-constructed PLS model would allow for the real-time, in-situ prediction of the concentration of this compound and other species in the reaction mixture, providing valuable kinetic information and enabling better process control without the need for frequent off-line sampling and analysis. The performance of the PLS model is typically evaluated by parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²) nih.gov.

Theoretical and Computational Studies on 4 Isopropylthiophenyloxirane Reactivity

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the energetics of chemical reactions. nih.govmdpi.com By solving approximations of the Schrödinger equation, these methods can determine the potential energy surface of a reaction, identifying the low-energy paths from reactants to products.

A key application is the calculation of reaction energetics, which helps in understanding the feasibility and spontaneity of a reaction. This involves computing the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For a hypothetical acid-catalyzed ring-opening reaction of 4-Isopropylthiophenyloxirane with a nucleophile (e.g., methanol), quantum chemical calculations could be employed to determine the energies of the species involved. The reaction could proceed through two different pathways, leading to two different regioisomers. The calculated energetics would reveal the preferred reaction pathway.

Table 1: Hypothetical Reaction Energetics for the Ring-Opening of this compound with Methanol (B129727)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 (attack at Cα) +15.2
Product 1 -8.5
Transition State 2 (attack at Cβ) +18.7
Product 2 -6.3

Note: This data is illustrative and not based on published research.

These calculations would suggest that the formation of Product 1 is both kinetically and thermodynamically favored due to a lower activation energy and a more stable product.

Molecular Dynamics Simulations of Intermolecular Interactions

In the context of this compound, MD simulations could be used to understand its interactions with different solvents. The choice of solvent can significantly influence reaction rates and selectivities. Simulations could reveal the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the oxirane and solvent molecules.

For instance, an MD simulation could model this compound in a protic solvent like methanol versus an aprotic solvent like tetrahydrofuran (B95107) (THF). The simulations could quantify the strength and nature of the interactions.

Table 2: Hypothetical Intermolecular Interaction Energies of this compound with Solvents from MD Simulations

Solvent Average Interaction Energy (kcal/mol)
Methanol -5.8
Tetrahydrofuran (THF) -2.1

Note: This data is illustrative and not based on published research.

The stronger interaction with methanol would suggest that this solvent can better stabilize charged intermediates that might form during a reaction, potentially influencing the reaction mechanism.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple isomeric products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, leading to constitutional isomers. study.commasterorganicchemistry.comwikipedia.orgquora.comquora.com Stereoselectivity is the preference for the formation of one stereoisomer over another. study.commasterorganicchemistry.com Computational models can be highly effective in predicting both the regioselectivity and stereoselectivity of reactions.

For the ring-opening of an epoxide like this compound with a nucleophile, the attack can occur at two different carbon atoms of the oxirane ring, leading to two regioisomers. The preferred site of attack can be predicted by calculating the activation energies for both pathways. The pathway with the lower activation energy will be the major one.

Table 3: Hypothetical Predicted Product Ratios for the Nucleophilic Addition to this compound

Product Isomer Predicted Yield (%)
Regioisomer 1 85
Regioisomer 2 15
Enantiomer (R,R) 95
Enantiomer (S,S) 5

Note: This data is illustrative and not based on published research.

These predictions are invaluable for designing synthetic routes that favor the formation of a desired isomer.

Understanding Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its reactivity. mdpi.com Quantum chemical methods can provide detailed information about the distribution of electrons in a molecule, which can be used to predict its behavior in a chemical reaction.

Key electronic properties that are often analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For this compound, analysis of the electrostatic potential map could reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information can be used to predict where a nucleophile or an electrophile is most likely to attack.

Table 4: Hypothetical Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV
Partial Charge on Cα +0.15
Partial Charge on Cβ +0.08

Note: This data is illustrative and not based on published research.

A larger positive partial charge on one of the oxirane carbons would suggest it is the more electrophilic site and therefore more susceptible to nucleophilic attack.

Catalyst Design Principles based on Computational Models

Computational models are increasingly being used to design new catalysts and optimize existing ones. rsc.orgrsc.orgnih.govmdpi.com By simulating the catalytic cycle, researchers can understand the role of the catalyst in lowering the activation energy of a reaction and identify the key factors that determine its efficiency and selectivity.

For a reaction involving this compound, such as its asymmetric ring-opening, computational methods could be used to design a chiral catalyst that selectively produces one enantiomer of the product. This would involve screening a library of potential catalyst structures and calculating the transition state energies for the formation of both enantiomers. The catalyst that shows the largest energy difference between the two transition states would be the most enantioselective.

This in silico approach can significantly accelerate the discovery of new catalysts by reducing the number of experiments that need to be performed. rsc.org

Advanced Synthetic Route Design and Retrosynthetic Analysis for 4 Isopropylthiophenyloxirane

Disconnection Approach in the Synthesis of 4-Isopropylthiophenyloxirane

Retrosynthetic analysis begins with the target molecule and works backward. amazonaws.comwikipedia.org For this compound, several logical disconnections can be proposed based on the functional groups present: the oxirane (epoxide) ring, the thioether linkage, and the substituted aromatic ring. The key is to choose disconnections that correspond to known, high-yielding reactions. amazonaws.com

The most apparent functional group for disconnection is the epoxide ring. Disconnections involving the epoxide can be categorized primarily as C-O or C-C bond cleavages within the three-membered ring system.

C-O Disconnection: A common and effective strategy for epoxide synthesis is the epoxidation of an alkene. Disconnecting one of the C-O bonds of the oxirane ring leads to the precursor alkene, 4-isopropylthiostyrene. This transformation is the reverse of an epoxidation reaction. In the forward synthesis, this step can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. organic-chemistry.org

Retrosynthetic Step: this compound ⇒ 4-Isopropylthiostyrene

C-C Disconnection: An alternative approach for forming the epoxide ring involves a C-C bond disconnection. This strategy leads to a carbonyl compound and a sulfur ylide. This corresponds to the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide attacks the carbonyl carbon of an aldehyde or ketone to form an epoxide. acs.org Disconnecting the C-C bond of the oxirane ring in this compound suggests 4-isopropylthiobenzaldehyde as a key precursor.

Retrosynthetic Step: this compound ⇒ 4-isopropylthiobenzaldehyde + Dimethylsulfonium methylide

A third strategic disconnection can be made at the C-S bond of the thioether, which falls under the category of C-heteroatom disconnections. slideshare.net This suggests a nucleophilic substitution reaction, where a thiolate anion attacks an electrophilic carbon.

C-S Disconnection: This disconnection breaks the bond between the sulfur atom and the aromatic ring, leading to 4-mercaptophenyloxirane and an isopropyl electrophile (e.g., 2-bromopropane). Alternatively, it can lead to 4-halophenyloxirane and an isopropyl thiolate. The former is often more practical, corresponding to the alkylation of a thiol or thiophenol. masterorganicchemistry.com

Retrosynthetic Step: this compound ⇒ 4-mercaptophenyloxirane + Isopropyl bromide

The following table summarizes these primary disconnection strategies.

Disconnection TypeBond CleavedPrecursors (Synthons)Corresponding Forward Reaction
C-O DisconnectionOxirane C-O4-isopropylthiostyreneAlkene Epoxidation (e.g., with m-CPBA)
C-C DisconnectionOxirane C-C4-isopropylthiobenzaldehydeCorey-Chaykovsky Reaction
C-S DisconnectionAryl C-S4-mercaptophenyloxirane, Isopropyl halideNucleophilic Substitution (Thiol Alkylation)

Convergent vs. Linear Synthesis Strategies

Once potential precursors are identified through retrosynthesis, a synthetic strategy must be assembled. This can be done in a linear or convergent fashion. chemistnotes.com

Example Linear Sequence: Thiophenol → 4-Isopropylthiophenol (B48623) → 4-Isopropylthioacetophenone → 4-Isopropylthiostyrene → this compound

Example Convergent Sequence:

Fragment A Synthesis: Isopropyl alcohol → Isopropyl bromide

Fragment B Synthesis: Thiophenol → 4-Isopropylthiophenol

Fragment C Synthesis: Allyl chloride → Epichlorohydrin (B41342)

Coupling: 4-Isopropylthiophenol + Epichlorohydrin → this compound

The table below illustrates the theoretical yield advantage of a convergent approach over a linear one, assuming an 80% yield for each reaction step.

Synthesis StrategyNumber of Steps in Longest ChainCalculationOverall Theoretical Yield
Linear Synthesis5(0.80)⁵32.8%
Convergent Synthesis3(0.80)³51.2%

Chemo-, Regio-, and Stereoselectivity Control in Multistep Synthesis

Achieving high selectivity is critical in multistep synthesis to avoid the formation of unwanted byproducts and ensure the desired product is obtained efficiently.

Chemoselectivity: This refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound via the alkene epoxidation route, chemoselectivity is a key concern. The thioether (sulfide) group is susceptible to oxidation, potentially forming a sulfoxide (B87167) or a sulfone. Therefore, the chosen epoxidation conditions must be mild enough to selectively oxidize the alkene double bond without affecting the sulfur atom. organic-chemistry.org Certain manganese-based catalysts have been shown to exhibit uncommon chemoselectivity in epoxidations, which could be advantageous. organic-chemistry.org

Regioselectivity: This relates to the control of the position of bond formation. While the formation of the epoxide from 4-isopropylthiostyrene is straightforward, regioselectivity becomes crucial if the synthesis involves the ring-opening of a substituted epoxide. For instance, in a convergent synthesis where 4-isopropylthiophenol attacks epichlorohydrin, the thiolate can attack either the terminal (less substituted) or the internal (more substituted) carbon of the epoxide. Under basic conditions (Williamson ether/thioether synthesis), the attack typically occurs at the less sterically hindered terminal carbon in an Sₙ2 fashion, ensuring high regioselectivity. youtube.com

Stereoselectivity: This involves controlling the three-dimensional arrangement of atoms. The oxirane ring in this compound contains a stereocenter. If a specific enantiomer is desired, an asymmetric synthesis must be employed.

Asymmetric Epoxidation: If the synthesis proceeds through an allylic alcohol precursor, methods like the Sharpless Asymmetric Epoxidation can be used to install the epoxide with a high degree of enantiomeric excess (ee). researchgate.netmdpi.com

Kinetic Resolution: If a racemic epoxide is formed, it could potentially be resolved through enantioselective ring-opening reactions, where one enantiomer reacts faster than the other, leaving the unreacted enantiomer in high purity.

The choice of reagents and catalysts is paramount for controlling these selectivity aspects, as summarized in the table below.

Selectivity TypeSynthetic ChallengePotential Solution / Method
Chemoselectivity Oxidation of thioether during alkene epoxidation.Use of mild, selective oxidizing agents (e.g., m-CPBA at low temp) or specific catalysts. organic-chemistry.org
Regioselectivity Site of nucleophilic attack on an unsymmetrical epoxide precursor (e.g., epichlorohydrin).Control of reaction conditions (basic vs. acidic) to favor Sₙ2 attack at the less substituted carbon. youtube.comrsc.org
Stereoselectivity Formation of a specific enantiomer of the epoxide.Use of chiral catalysts or reagents, such as in Sharpless or Jacobsen asymmetric epoxidation. researchgate.netkhanacademy.org

Strategic Use of Protecting Groups

In a multistep synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. utsouthwestern.edu

The most sensitive functional group in the precursors to this compound is the thiol group (-SH), should the synthesis proceed via a 4-mercaptophenol (B154117) derivative. Thiols are acidic, highly nucleophilic, and easily oxidized to disulfides. masterorganicchemistry.comthieme-connect.de

Thiol Protection: If a reaction (e.g., one requiring a strong base or oxidant) needs to be performed on another part of the molecule, the thiol group would likely require protection. Common protecting groups for thiols are S-alkyl derivatives. thieme-connect.de For instance, if synthesizing 4-mercaptophenyloxirane, the thiol would need to be protected before the epoxidation step to prevent oxidation. A protecting group must be easy to install, stable to the reaction conditions, and easy to remove selectively.

The following table lists potential protecting groups for a thiol intermediate.

Protecting GroupIntroduction ConditionsStabilityCleavage Conditions
Benzyl (Bn)Benzyl bromide, baseStable to most acids, bases, and mild oxidantsNa / liquid NH₃ (Birch reduction)
Trityl (Trt)Trityl chloride, baseStable to base, mild oxidantsMild acid (e.g., TFA), H₂/Pd
Acetyl (Ac)Acetic anhydride, baseStable to acid, mild oxidantsBase (e.g., NaOMe, NH₃)

The strategic selection of a protecting group depends entirely on the planned synthetic sequence, ensuring its stability during subsequent reactions and its selective removal when no longer needed. utsouthwestern.edu In many well-designed routes for this compound, however, the thioether is formed in a late stage, potentially obviating the need for a protecting group strategy.

Research Gaps and Future Perspectives in 4 Isopropylthiophenyloxirane Chemistry

Unexplored Reaction Pathways and Catalytic Systems

Currently, there is a significant void in the literature regarding the specific reaction pathways of 4-Isopropylthiophenyloxirane. The reactivity of the oxirane (epoxide) ring, influenced by the electron-donating nature of the para-isopropylthiophenyl group, remains largely uncharacterized. Future research should systematically investigate its behavior in fundamental epoxide-opening reactions, including hydrolysis, alcoholysis, and aminolysis, under various conditions.

Furthermore, the development of novel catalytic systems tailored for transformations involving this compound is a critical area for exploration. Investigations could focus on:

Lewis Acid Catalysis: Exploring a range of Lewis acids to catalyze ring-opening reactions, aiming for high regioselectivity and stereoselectivity.

Brønsted Acid Catalysis: Investigating the utility of chiral Brønsted acids for asymmetric ring-opening processes.

Organocatalysis: Developing metal-free catalytic systems, which align with the principles of green chemistry, for various transformations of the epoxide.

A systematic study of these catalytic approaches would not only elucidate the fundamental reactivity of this compound but also open avenues for the synthesis of novel downstream compounds.

Novel Derivatization and Functionalization Strategies

The potential for creating a diverse library of compounds from this compound through derivatization and functionalization is vast, yet it remains an untapped area of research. Future efforts should be directed towards developing novel strategies to modify its structure. This could involve targeting both the oxirane ring and the aromatic moiety.

Key areas for future research include:

Ring-Opening with Diverse Nucleophiles: A systematic investigation of reactions with a wide array of nucleophiles (e.g., thiols, azides, cyanides) would lead to a variety of functionalized products with potential applications in medicinal chemistry and materials science.

Functionalization of the Aromatic Ring: Exploring electrophilic aromatic substitution reactions to introduce additional functional groups onto the phenyl ring, thereby modulating the electronic properties and biological activity of the resulting molecules.

Polymerization: Investigating the ring-opening polymerization of this compound to produce novel sulfur-containing polymers with potentially unique optical or material properties.

The development of such strategies will be crucial for unlocking the full synthetic potential of this molecule.

Advancements in Asymmetric Synthesis

The synthesis of enantiomerically pure epoxides is of paramount importance, as the stereochemistry often dictates the biological activity of chiral molecules. While general methods for asymmetric epoxidation exist, specific, high-yielding, and enantioselective routes to (R)- and (S)-4-Isopropylthiophenyloxirane have not been reported.

Future research in this area should focus on:

Asymmetric Epoxidation of 4-Isopropylthiostyrene: Adapting and optimizing established asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, for the synthesis of chiral this compound.

Kinetic Resolution: Developing enzymatic or chemo-catalytic methods for the kinetic resolution of a racemic mixture of this compound to isolate the individual enantiomers.

Chiral Pool Synthesis: Exploring synthetic routes starting from readily available chiral precursors.

Achieving high levels of enantioselectivity in the synthesis of this compound will be a critical step towards exploring its potential in asymmetric catalysis and as a chiral building block.

Integration with Flow Chemistry and Sustainable Methodologies

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient processes. The integration of flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The application of these principles to the synthesis and transformation of this compound is a completely unexplored domain.

Future research should aim to:

Develop Continuous-Flow Synthesis: Designing and optimizing a continuous-flow process for the synthesis of this compound, potentially leveraging photochemical or electrochemical methods.

Implement Green Chemistry Principles: Utilizing greener solvents, reducing waste generation, and employing catalytic rather than stoichiometric reagents in all synthetic steps involving this compound.

By embracing these modern synthetic methodologies, the production and utilization of this compound can be made more environmentally friendly and economically viable.

Deepening Mechanistic Understanding through Advanced Techniques

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new reactions and catalysts. The application of advanced analytical and computational techniques will be instrumental in achieving this.

Future mechanistic studies could involve:

In-situ Spectroscopic Analysis: Utilizing techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy in real-time to monitor reaction progress and identify transient intermediates.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model reaction pathways, predict transition states, and rationalize observed stereochemical outcomes.

Kinetics Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of various reaction parameters on the rate and selectivity of transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Isopropylthiophenyloxirane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves epoxidation of precursor alkenes using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Reaction optimization includes adjusting catalyst loading (e.g., 10-20 mol%), solvent polarity (e.g., dichloromethane vs. acetone), and temperature (0–25°C). Kinetic monitoring via thin-layer chromatography (TLC) or in situ NMR can track epoxidation progress. For stereochemical control, chiral catalysts or low-temperature conditions may be employed .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm structure and stereochemistry.
  • IR Spectroscopy : Identification of epoxide C-O-C stretching (~850 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS for molecular formula validation.
  • Chromatography : HPLC or GC to assess purity (>95% by area normalization).
    Cross-referencing with literature data (e.g., PubChem) ensures consistency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation; respiratory protection for prolonged exposure.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening reactions.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, toxicity).
    Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What strategies are effective in resolving contradictions in published data on the compound’s physicochemical properties?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate and critically appraise literature .
  • Methodological Triangulation : Compare results from independent techniques (e.g., DSC for melting point vs. capillary methods).
  • Replication Studies : Reproduce disputed experiments under controlled conditions (e.g., standardized solvents, equipment calibration) .

Q. What experimental designs are suitable for investigating the stereochemical outcomes of epoxidation reactions involving this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration of epoxide products.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via time-course experiments with chiral catalysts .

Q. How can researchers assess the stability of this compound under various pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to extremes (e.g., pH 1–13, 40–80°C) and quantify degradation products via LC-MS.
  • Arrhenius Analysis : Determine activation energy for decomposition to predict shelf-life.
  • Light Sensitivity Testing : Use UV-Vis spectroscopy to monitor photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.